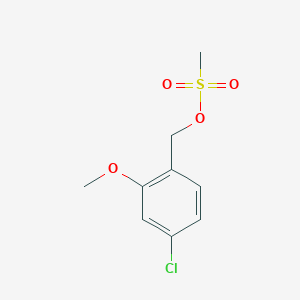
4-Chloro-2-methoxybenzyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-methoxybenzyl methanesulfonate is an organic compound with the molecular formula C9H11ClO4S It is a derivative of benzyl methanesulfonate, where the benzyl group is substituted with a chlorine atom at the 4-position and a methoxy group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxybenzyl methanesulfonate typically involves the reaction of 4-chloro-2-methoxybenzyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
4-Chloro-2-methoxybenzyl alcohol+Methanesulfonyl chloride→4-Chloro-2-methoxybenzyl methanesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain the anhydrous conditions and control the reaction parameters precisely.
化学反応の分析
Types of Reactions
4-Chloro-2-methoxybenzyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic attack.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorine atom can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic substitution: Products include substituted benzyl derivatives.
Oxidation: Products include 4-chloro-2-methoxybenzaldehyde or 4-chloro-2-methoxybenzoic acid.
Reduction: Products include 4-chloro-2-methoxybenzyl alcohol.
科学的研究の応用
4-Chloro-2-methoxybenzyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 4-Chloro-2-methoxybenzyl methanesulfonate involves the formation of a reactive intermediate upon nucleophilic attack. The methanesulfonate group acts as a leaving group, facilitating the formation of a carbocation or a transition state that can undergo further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used.
類似化合物との比較
Similar Compounds
4-Methoxybenzyl methanesulfonate: Similar structure but lacks the chlorine atom at the 4-position.
4-Chloro-2-methoxybenzyl chloride: Similar structure but with a chloride group instead of the methanesulfonate group.
Uniqueness
4-Chloro-2-methoxybenzyl methanesulfonate is unique due to the presence of both the chlorine and methoxy groups, which influence its reactivity and potential applications. The combination of these substituents makes it a versatile compound for various chemical transformations and research applications.
特性
分子式 |
C9H11ClO4S |
|---|---|
分子量 |
250.70 g/mol |
IUPAC名 |
(4-chloro-2-methoxyphenyl)methyl methanesulfonate |
InChI |
InChI=1S/C9H11ClO4S/c1-13-9-5-8(10)4-3-7(9)6-14-15(2,11)12/h3-5H,6H2,1-2H3 |
InChIキー |
ODRFZUWGSRBSJJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)Cl)COS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one](/img/structure/B13882370.png)
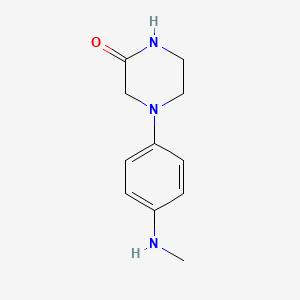
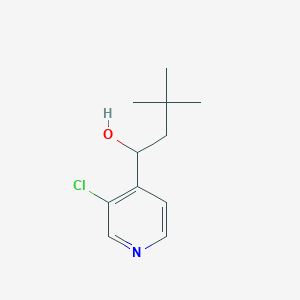
![4-Amino-3-[(2-cyclopropylethyl)amino]benzonitrile](/img/structure/B13882375.png)
![4-chloro-2,6-diphenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13882390.png)

![Ethyl 4-[(4-chloropyridin-2-yl)amino]butanoate](/img/structure/B13882398.png)
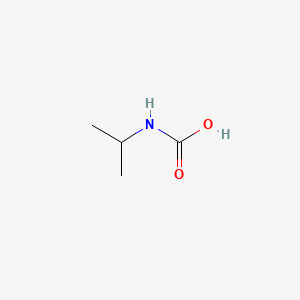
![tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13882404.png)
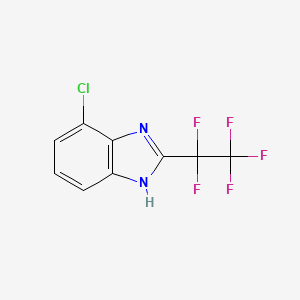

![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]benzamide](/img/structure/B13882411.png)

![6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline](/img/structure/B13882432.png)
